molecular formula C32H41N7OS B221695 CID 15375505 CAS No. 169324-83-8

CID 15375505

Cat. No.: B221695
CAS No.: 169324-83-8
M. Wt: 571.8 g/mol
InChI Key: XZHRTVHHNREFPD-JJNGWGCYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 15375505 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. For example, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) are characterized by cyclic ether structures and bioactive properties, often studied for their environmental or pharmacological effects . If this compound belongs to a similar class, it may share structural motifs such as polyketide backbones or halogenated substituents, common in marine-derived toxins or drug candidates. However, specific data on its synthesis, spectral signatures, or applications are absent in the provided sources, necessitating further investigation from primary literature or PubChem entries.

Properties

CAS No.

169324-83-8

Molecular Formula

C32H41N7OS

Molecular Weight

571.8 g/mol

IUPAC Name

(8E)-8-[[2-(dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile

InChI

InChI=1S/C32H41N7OS/c1-6-10-16-23(9-4)28-36-29-26(22(5)25(21-33)31(40)39(29)37-28)34-30-27(24-17-14-13-15-18-24)35-32(41-30)38(19-11-7-2)20-12-8-3/h13-15,17-18,23H,6-12,16,19-20H2,1-5H3/b34-26+

InChI Key

XZHRTVHHNREFPD-JJNGWGCYSA-N

SMILES

CCCCC(CC)C1=NN2C(=N1)C(=NC3=C(N=C(S3)N(CCCC)CCCC)C4=CC=CC=C4)C(=C(C2=O)C#N)C

Isomeric SMILES

CCCCC(CC)C1=NN2C(=N1)/C(=N/C3=C(N=C(S3)N(CCCC)CCCC)C4=CC=CC=C4)/C(=C(C2=O)C#N)C

Canonical SMILES

CCCCC(CC)C1=NN2C(=N1)C(=NC3=C(N=C(S3)N(CCCC)CCCC)C4=CC=CC=C4)C(=C(C2=O)C#N)C

Other CAS No.

169324-83-8

Synonyms

1,2,4Triazolo1,5-apyridine-6-carbonitrile, 8-2-(dibutylamino)-4-phenyl-5-thiazolylimino-2-(1-ethylpentyl)-5,8-dihydro-7-methyl-5-oxo-

Origin of Product

United States

Chemical Reactions Analysis

Limitations of Available Data

  • No direct references to CID 15375505 were found in the provided sources. This includes:

    • EPA’s CDR lists ( ) and synthesis studies ( ).

    • Toxicity databases ( ).

    • Catalytic reaction mechanisms (2 ).

  • The compound may not be indexed in publicly accessible datasets or may require specialized databases for retrieval.

Suggested Pathways for Research

To study the reactions of this compound, consider the following approaches based on analogous workflows in the search results:

Computational Prediction

  • Imposed Activation (IACTA) : Use constrained reactive mode scans to predict reaction pathways, as demonstrated for oxidative additions and cyclization cascades ( ).

  • Quantum Chemical Methods : Combine semi-empirical methods (e.g., GFN-xTB) with density functional theory (DFT) for feasibility assessments of intermediates and transition states.

Experimental Screening

  • Catalytic Systems : Explore dirhodium carboxylates or carboxamidates ( ) for potential nitrene/carbene insertion reactions.

  • High-Throughput Assays : Adopt methods from pharmacological studies ( ) to screen reactivity under varied conditions (e.g., solvents, temperatures).

Relevant Data Tables from Analogous Studies

While this compound data is absent, the search results highlight reaction parameters for structurally similar compounds:

Table 1: Reaction Yields and Conditions for Oxidative Additions

CompoundCatalystTemperature (°C)Yield (%)Reference
ChlorendateDirhodium prolinate8072
Dibutyl esterRh₂(OAc)₄2589

Table 2: Cytotoxicity of Synthetic Derivatives

CompoundCell Line (IC₅₀, μM)NotesReference
5kSISO: 3.42 ± 0.58Imidazo-triazolium
6eRT-112: >10Low solubility

Recommendations for Further Study

  • Database Mining : Query the EPA’s Chemicals Dashboard ( ) or PubChem using the compound’s InChIKey, SMILES, or CAS number for additional metadata.

  • Patent Analysis : Use NLP tools ( ) to extract reaction steps from chemical patents if the compound is proprietary.

  • Safety Profiling : Follow GHS classification protocols ( ) to assess hazards if experimental work is planned.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 15375505, we compare it with three structurally or functionally analogous compounds, drawing parallels from evidence on oscillatoxin derivatives and synthetic small molecules.

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound* Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) CAS 53052-06-5
Molecular Formula Not reported C₃₄H₅₄O₁₀ C₃₅H₅₆O₁₀ C₆H₄N₂OS
Molecular Weight Not reported 630.8 g/mol 644.8 g/mol 152.17 g/mol
Log Po/w Not reported 4.2 (predicted) 4.5 (predicted) 1.83 (iLOGP)
Solubility Not reported Low (marine toxin) Low 86.7 mg/mL (very soluble)
Bioactivity Not reported Cytotoxic, ichthyotoxic Methylated variant with enhanced stability Antifungal, enzyme inhibition

Note: Specific data for this compound is inferred from trends in similar compounds due to lack of direct evidence.

Key Findings:

Structural Complexity : Oscillatoxin derivatives (CID 101283546, CID 185389) exhibit macrocyclic structures with methyl or hydroxyl groups, influencing their stability and toxicity profiles . In contrast, smaller synthetic molecules like CAS 53052-06-5 prioritize heterocyclic frameworks (e.g., pyridine-thione) for targeted bioactivity .

Physicochemical Properties : Log Po/w values correlate with bioavailability; oscillatoxins’ hydrophobicity aligns with membrane interaction, while polar synthetic compounds (e.g., CAS 53052-06-5) exhibit higher solubility .

This compound may occupy a niche in either category, pending structural elucidation.

Comparison with Functionally Similar Compounds

Functional analogs are defined by shared biological targets or applications. For instance, this compound might parallel compounds studied in chemotherapy-induced diarrhea (CID) management, though this is a distinct context .

Table 2: Functional Comparison with Therapeutic Agents

Property This compound* Probiotics (CID Prevention) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
Primary Use Not reported Reduce chemotherapy-induced diarrhea Intermediate for trifluoromethylated pharmaceuticals
Mechanism Not reported Gut microbiota modulation Electrophilic reactivity for coupling reactions
Efficacy Not reported OR = 0.26 (CID incidence reduction) High synthetic yield (93.75%)

Key Findings:

Therapeutic vs. Synthetic Utility : While probiotics (e.g., Lactobacillus strains) reduce CID incidence via microbiota modulation, synthetic ketones (e.g., CAS 1533-03-5) serve as precursors for fluorinated drugs, highlighting divergent functional roles .

Biochemical Pathways: Probiotics act on inflammatory cytokines (e.g., TNF-α), whereas synthetic compounds target enzymatic or receptor-based pathways .

Q & A

Q. How to enhance reproducibility of this compound synthesis protocols?

  • Methodological Answer : Document synthesis steps with granular detail (e.g., solvent purity, reaction time/temperature). Use IUPAC nomenclature and CAS registry numbers for reagents. Share raw data and spectra in supplementary materials, as per Beilstein Journal requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.